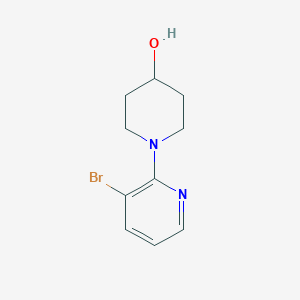
1-(3-Bromopyridin-2-yl)piperidin-4-ol
Descripción general
Descripción
“1-(3-Bromopyridin-2-yl)piperidin-4-ol” is a chemical compound with the IUPAC name 1-(3-bromo-2-pyridinyl)-4-piperidinol . It has a molecular weight of 257.13 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 257.13 . The compound is solid in form . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the resources.Mecanismo De Acción
The exact mechanism of action of 1-BPP is not yet fully understood. However, it is believed to interact with certain enzymes and proteins, leading to changes in their structure and function. It is also believed to interact with certain receptors, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-BPP are not yet fully understood. However, it is believed to interact with certain enzymes and proteins, leading to changes in their structure and function. It is also believed to interact with certain receptors, leading to changes in their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-BPP has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it is chemically stable, making it easy to store and transport.
However, 1-BPP also has some limitations. It is toxic and should be handled with caution. Additionally, it is not soluble in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
1-BPP has a wide range of potential applications in the fields of drug synthesis, organic synthesis, and biochemistry. In the future, it could be used to synthesize new drugs and dyes, as well as to study the structure and function of enzymes, proteins, and other biological molecules. Additionally, it could be used to study the effects of drugs on cellular processes, such as gene expression and protein synthesis. Finally, it could be used to study the effects of drugs on the behavior of animals.
Aplicaciones Científicas De Investigación
1-BPP has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry. It has been used in the synthesis of a variety of drugs, such as anti-anxiety medications, anticonvulsants, and antibiotics. It has also been used in the synthesis of dyes, polymers, and other organic compounds.
In biochemistry, 1-BPP has been used to study the structure and function of enzymes, proteins, and other biological molecules. It has been used to study the effects of drugs on cellular processes, such as gene expression and protein synthesis. It has also been used to study the effects of drugs on the behavior of animals.
Propiedades
IUPAC Name |
1-(3-bromopyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNIHVWYBYWHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


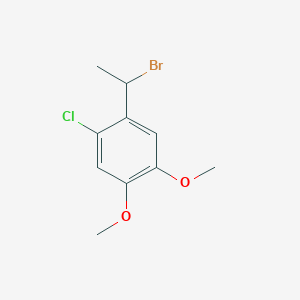


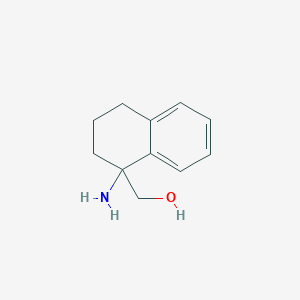
![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)
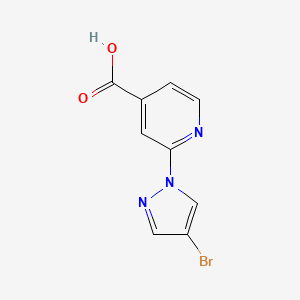
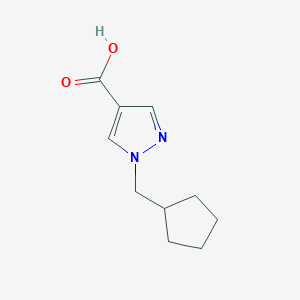
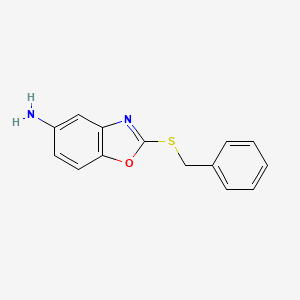


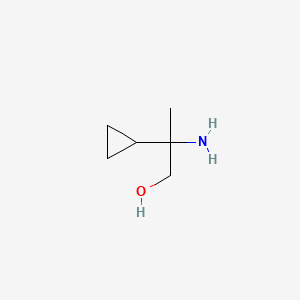
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)

![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)